molecular formula C7H10N4O B13099043 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone

Cat. No.: B13099043
M. Wt: 166.18 g/mol
InChI Key: ZATZYDRBWFAFFX-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols or amines. Substitution reactions can result in a variety of functionalized triazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that derivatives of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone exhibit antimicrobial activities. For instance, studies have shown that certain triazine derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. A study focusing on G-protein-coupled receptor 84 (GPR84) revealed that triazine derivatives could modulate inflammatory responses, which is crucial for treating inflammatory diseases .

Case Study: Synthesis of Triazine Derivatives
A notable case study involved synthesizing a series of triazine compounds using this compound as a precursor. The synthesized compounds were tested for their inhibitory effects on pro-inflammatory cytokines in vitro. Results demonstrated significant reductions in cytokine levels, indicating potential therapeutic uses in inflammatory disorders .

Agricultural Applications

Herbicide Development
The structural characteristics of this compound make it a valuable building block in the synthesis of herbicides. Research has shown that modifications to the triazine core can enhance herbicidal activity against specific weed species.

Case Study: Triazine-based Herbicides
A field trial conducted to evaluate the efficacy of a newly developed triazine-based herbicide derived from this compound demonstrated a significant reduction in weed biomass compared to control treatments. The results suggest that this compound can be effectively utilized in agricultural practices to improve crop yields by controlling weed populations.

Cosmetic Formulations

Skin Care Products
The compound's potential antioxidant properties have led to its exploration in cosmetic formulations aimed at skin protection and rejuvenation. Studies suggest that triazine derivatives can mitigate oxidative stress in skin cells, which is linked to aging and skin damage .

Case Study: Development of Anti-aging Creams
In a recent formulation study, an anti-aging cream incorporating this compound was evaluated for its effectiveness in reducing fine lines and improving skin elasticity. Clinical trials showed promising results with participants reporting visible improvements after consistent use over eight weeks .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against multiple bacterial strains
Anti-inflammatory agentsReduced cytokine levels in vitro
Agricultural SciencesHerbicide developmentSignificant reduction in weed biomass
Cosmetic FormulationsAnti-aging creamsImproved skin elasticity and reduced fine lines

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The triazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other dimethylamino-containing compounds .

Biological Activity

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of hydrazides with diketones in the presence of ammonium acetate and acetic acid. This process yields 1,2,4-triazine derivatives that exhibit diverse biological properties. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry, which reveal specific functional groups that contribute to its activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Several studies have demonstrated that derivatives of 1,2,4-triazine compounds exhibit significant antitumor properties. For instance, compounds with modifications in their triazine ring have shown inhibitory effects on various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Research indicates that certain derivatives possess potent antibacterial and antifungal activities.
  • Enzyme Inhibition : Some studies highlight the role of this compound in inhibiting key enzymes involved in disease processes. For example, it has shown potential as an inhibitor of EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer therapy.

Case Study 1: Antitumor Activity

A study focused on the synthesis of novel triazine derivatives revealed that compounds similar to this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of triazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the dimethylamino group significantly enhanced antimicrobial activity compared to unmodified triazines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural Feature Biological Activity
Dimethylamino GroupEnhances solubility and bioactivity
Triazine RingCritical for antitumor and enzyme inhibition
Ethyl GroupModulates lipophilicity and permeability

Research indicates that altering these features can lead to improved pharmacological profiles.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-[3-(dimethylamino)-1,2,4-triazin-6-yl]ethanone

InChI

InChI=1S/C7H10N4O/c1-5(12)6-4-8-7(10-9-6)11(2)3/h4H,1-3H3

InChI Key

ZATZYDRBWFAFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=N1)N(C)C

Origin of Product

United States

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